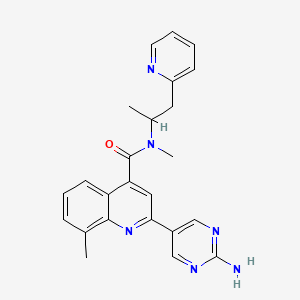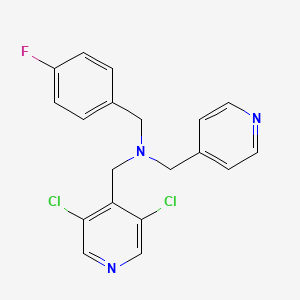
2-(5-fluoro-2-methoxyphenyl)quinoline
Descripción general
Descripción
2-(5-fluoro-2-methoxyphenyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and other unique properties of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2-methoxyphenyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for fluorinated quinolines, including this compound, often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, with a focus on high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-fluoro-2-methoxyphenyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-fluoro-2-methoxyphenyl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the development of materials for liquid crystals and as components in organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The incorporation of the fluorine atom enhances its binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
5-fluoroquinoline: Another fluorinated quinoline with similar biological activities.
2-methoxyquinoline: Lacks the fluorine atom but shares the methoxy group.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.
Uniqueness
2-(5-fluoro-2-methoxyphenyl)quinoline is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Propiedades
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-19-16-9-7-12(17)10-13(16)15-8-6-11-4-2-3-5-14(11)18-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARATFCADXBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B4256677.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4256684.png)
![1-[4-(1H-imidazol-1-yl)benzyl]piperidine](/img/structure/B4256689.png)
![1-{2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B4256690.png)
![N-(4-methylphenyl)-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B4256707.png)
![[3-(diethylamino)pyrrolidin-1-yl]-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B4256720.png)
![2-(4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4256736.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B4256738.png)

![({5-[1-(1H-pyrazol-1-yl)ethyl]-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4256750.png)
![1-(3-fluorophenyl)-4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4256757.png)

![[3-(2-Cyclohexylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(5-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B4256786.png)
![5-[3-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4256791.png)
